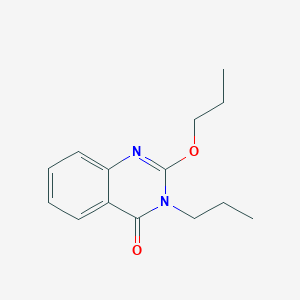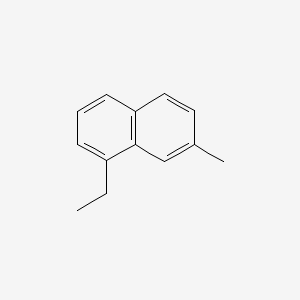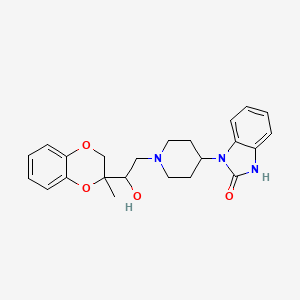
2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(2-(2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)-2-hydroxyethyl)-4-piperidinyl)-, (+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(2-(2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)-2-hydroxyethyl)-4-piperidinyl)-, (±)- is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(2-(2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)-2-hydroxyethyl)-4-piperidinyl)-, (±)- typically involves multiple steps. One common method includes the reaction of benzimidazole derivatives with piperidine and benzodioxin intermediates under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of catalysts to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired purity levels.
化学反応の分析
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(2-(2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)-2-hydroxyethyl)-4-piperidinyl)-, (±)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols.
科学的研究の応用
2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(2-(2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)-2-hydroxyethyl)-4-piperidinyl)-, (±)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and coatings
作用機序
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(2-(2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)-2-hydroxyethyl)-4-piperidinyl)-, (±)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Share the benzimidazole core structure but differ in functional groups.
Piperidine derivatives: Contain the piperidine ring but lack the benzimidazole moiety.
Benzodioxin derivatives: Feature the benzodioxin structure but do not have the benzimidazole or piperidine components
Uniqueness
What sets 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(2-(2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)-2-hydroxyethyl)-4-piperidinyl)-, (±)- apart is its combination of these diverse functional groups, which confer unique chemical and biological properties
特性
CAS番号 |
130045-46-4 |
|---|---|
分子式 |
C23H27N3O4 |
分子量 |
409.5 g/mol |
IUPAC名 |
3-[1-[2-hydroxy-2-(3-methyl-2H-1,4-benzodioxin-3-yl)ethyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C23H27N3O4/c1-23(15-29-19-8-4-5-9-20(19)30-23)21(27)14-25-12-10-16(11-13-25)26-18-7-3-2-6-17(18)24-22(26)28/h2-9,16,21,27H,10-15H2,1H3,(H,24,28) |
InChIキー |
HVOUMFGXRWDXPO-UHFFFAOYSA-N |
正規SMILES |
CC1(COC2=CC=CC=C2O1)C(CN3CCC(CC3)N4C5=CC=CC=C5NC4=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


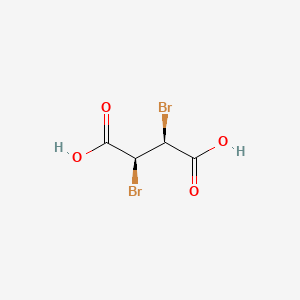


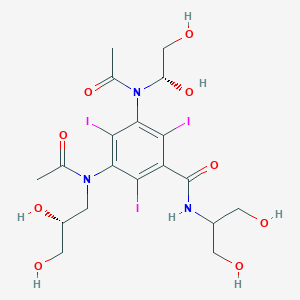
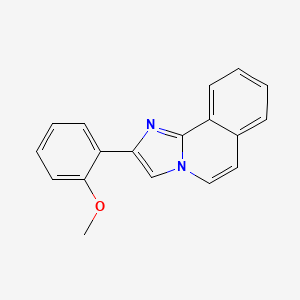


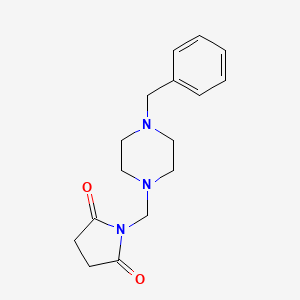
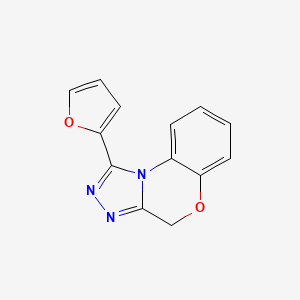
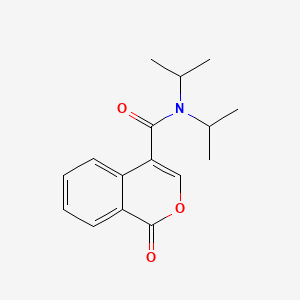
![2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)butyrate dihydrochloride](/img/structure/B12713175.png)

